1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-11-10-4-12(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHZAMWKHLTPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NN=CN12)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazolopyrimidine core. The reaction conditions typically include refluxing in ethanol or another suitable solvent .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of dicationic molten salts as catalysts has been reported to enhance the synthesis of triazolopyrimidine derivatives under mild conditions .
Chemical Reactions Analysis
1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and dichloromethane, as well as catalysts like acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes in bacteria .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : The acetyl group in the target compound increases reactivity toward nucleophilic attack compared to thiophene or pyrrole substituents in L5 .
- Steric Effects : Bulky substituents (e.g., diphenyl groups in ’s diastereomer) reduce conformational flexibility but enhance binding selectivity .
- Spirocyclic Analogues : Derivatives like those in exhibit improved pharmacokinetic profiles due to reduced enzymatic degradation .
Key Findings :
- The target compound’s acetyl group enhances kinase inhibition efficacy compared to simpler methyl or hydroxy derivatives .
- Spirocyclic derivatives () show high selectivity for vasopressin receptors, unlike the broader activity of triazolopyrimidines with heteroaromatic substituents .
- Stereoisomers () highlight the importance of chiral centers in optimizing drug efficacy and reducing off-target effects .
Biological Activity
1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one is a compound belonging to the class of triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C8H8N4O, with a molecular weight of 176.18 g/mol. The structure features a triazole ring fused to a pyrimidine moiety, which is critical for its biological activity.
Biological Activity Overview
Triazole derivatives are known for a variety of biological activities including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells.
- Antimicrobial Effects : Exhibits activity against various bacterial strains.
- Anti-inflammatory Properties : Potentially reduces inflammation by modulating cytokine release.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was tested against several cancer cell lines:
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 40 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In studies focused on inflammatory responses, the compound demonstrated a capacity to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The results are summarized in the following table:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-α | 150 | 90 | 40 |
| IL-6 | 120 | 70 | 41.67 |
This indicates its potential use in treating inflammatory diseases.
Case Studies
A notable case study involved the evaluation of various derivatives of triazole compounds including this compound for their cytotoxic effects on cancer cells. The study revealed that modifications to the triazole ring significantly influenced their potency and selectivity toward different cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one, and how can reaction conditions be optimized to improve yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrimidines with triazole precursors. For example, refluxing in ethanol/dioxane (1:1) with catalytic glacial acetic acid achieves cyclization (as seen in analogous triazolo-pyrimidine derivatives) . Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and use POCl₃/DMF for halogenation steps to enhance regioselectivity . Monitor purity via TLC and recrystallize from ethanol/dioxane .
Q. How can NMR and X-ray crystallography be employed to confirm the structural integrity of this compound?
- Methodology : Acquire ¹H/¹³C NMR spectra in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., methyl groups at C5 and acetyl at C6). Compare chemical shifts with related triazolo-pyrimidines (δ 2.1–2.5 ppm for methyl groups, δ 8.2–8.5 ppm for triazole protons) . For crystallography, grow single crystals via slow evaporation in ethanol and resolve bond angles (e.g., C3–C4–C5 = 120.07° in triazolo-pyrimidine analogs) to validate sp² hybridization .
Q. What are common impurities in the synthesis of this compound, and how can they be removed during purification?
- Methodology : Major impurities include unreacted intermediates (e.g., pyrimidinones) and regioisomers. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for separation. For polar impurities, employ recrystallization in DMF/ethanol (1:1), which selectively precipitates the target compound . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound as a potential vasopressin antagonist?
- Methodology : Structural analogs (e.g., triazolo-benzodiazepines) act as neuropsychiatric agents by binding to vasopressin receptors via hydrophobic interactions with the triazole ring and hydrogen bonding with pyrimidine carbonyl groups . Perform molecular docking studies using X-ray structures of receptor-ligand complexes (e.g., PDB ID: A1IZ8) to identify critical binding residues . Validate with in vitro receptor-binding assays using radiolabeled ligands .
Q. How can computational modeling predict the compound’s solubility and stability under physiological conditions?
- Methodology : Use software like ACD/Percepta to calculate logP (estimated ~2.5 for similar triazolo-pyrimidines) and pKa (pyrimidine N1: ~4.5; triazole N2: ~1.2) . Simulate degradation pathways (e.g., hydrolysis of the acetyl group at pH 7.4) via DFT calculations. Compare with experimental stability data in PBS buffer at 37°C .
Q. How can conflicting crystallographic data on bond angles in triazolo-pyrimidine derivatives be resolved?
- Methodology : Analyze discrepancies (e.g., C3–C4–C5 = 119.6° vs. 120.07°) by comparing packing forces in different crystal forms. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that distort bond angles . Validate with neutron diffraction studies to resolve hydrogen atom positions .
Q. What strategies improve the solubility of this compound for in vivo pharmacokinetic studies?
- Methodology : Prepare prodrugs (e.g., ester derivatives) or use co-solvents (PEG-400/ethanol) to enhance aqueous solubility. For salt formation, test methanesulfonate or hydrochloride salts, which increased solubility in analogs by >10-fold . Characterize solubility via shake-flask method in pH 6.8 phosphate buffer .
Q. How can stereoisomers of structurally related triazolo-pyrimidines be separated and characterized?
- Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to resolve enantiomers. For diastereomers, employ crystallization-induced asymmetric transformation (CIAT) in ethanol/water . Assign configurations via CD spectroscopy and NOESY NMR correlations (e.g., cross-peaks between methyl and triazole protons) .
Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology : Replace the acetyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to improve metabolic stability. Introduce aryl groups at C7 (e.g., 4-fluorophenyl) to enhance receptor affinity, as seen in vasopressin antagonists . Test SAR via parallel synthesis and measure IC₅₀ values in functional assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
